molecular formula C12H15NO5S2 B13986078 Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate CAS No. 78614-29-6

Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate

Cat. No.: B13986078
CAS No.: 78614-29-6
M. Wt: 317.4 g/mol
InChI Key: AFYCJSBLKAVFAR-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate is an organic compound with the molecular formula C12H15NO5S2. It is known for its unique structure, which includes a sulfonylcarbamoyl group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylcarbamoyl intermediate. This intermediate is then reacted with methyl 3-mercaptopropanoate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate involves its interaction with specific molecular targets. The sulfonylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by affecting the function of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methylphenyl)sulfonylcarbamoyl]propanoate
  • Methyl 3-[(4-methylphenyl)sulfonylcarbamoylthio]propanoate
  • Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfinyl]propanoate

Uniqueness

Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate is unique due to its specific sulfonylcarbamoylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

78614-29-6

Molecular Formula

C12H15NO5S2

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate

InChI

InChI=1S/C12H15NO5S2/c1-9-3-5-10(6-4-9)20(16,17)13-12(15)19-8-7-11(14)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)

InChI Key

AFYCJSBLKAVFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)SCCC(=O)OC

Origin of Product

United States

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